molecular formula C13H17ClO4 B8260449 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone

4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone

Cat. No.: B8260449
M. Wt: 272.72 g/mol
InChI Key: VSINVRRTOCMTHU-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone is a high-purity chemical compound supplied for research use only. It is strictly intended for laboratory applications and is not approved for diagnostic, therapeutic, or personal use. This butanone derivative features a 3,4,5-trimethoxyphenyl moiety, a privileged structural motif in medicinal chemistry known for conferring significant biological activity . Compounds bearing this motif are frequently investigated for their potent anti-cancer properties. Research into analogous 3,4,5-trimethoxyphenyl compounds has demonstrated their value as key intermediates in synthesizing complex molecules like chalcones, which have shown promise in oncological research by disrupting protein-membrane interactions . Furthermore, structurally similar molecules have been reported to exhibit mechanisms of action involving the inhibition of tubulin polymerization, a validated target in cancer therapy, leading to cell cycle arrest and apoptosis in human cancer cell lines . Researchers utilize this compound in drug discovery and development, particularly in exploring new pathways for targeting refractory cancers and synthesizing novel bioactive chemical entities. Its structure serves as a critical building block for developing potential therapeutic agents, making it a valuable reagent for researchers in pharmacology and organic chemistry.

Properties

IUPAC Name

4-chloro-1-(3,4,5-trimethoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-16-11-7-9(10(15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSINVRRTOCMTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating various diseases. Its structural similarity to known pharmacological agents suggests it may exhibit anti-cancer and anti-inflammatory properties.

  • Anti-Cancer Activity : Research indicates that derivatives of this compound show significant cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell growth:
    CompoundCell LineIC50 (μM)Mechanism of Action
    4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanoneMCF-70.52Inhibition of tubulin polymerization
    This compoundMCF-7/ADR6.26Induction of apoptosis

These findings suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.

The compound has been studied for various biological activities:

  • Anti-Inflammatory Effects : It has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies indicate that certain derivatives can effectively suppress COX-1 and COX-2 activity:
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    Derivative A19.45 ± 0.0742.1 ± 0.30
    Derivative B26.04 ± 0.3631.4 ± 0.12

This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases .

Material Science

The compound's unique structure allows it to be utilized as a building block in the synthesis of more complex molecules used in material science applications. Its derivatives can be incorporated into polymers or other materials to enhance specific properties such as thermal stability or mechanical strength.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives containing the trimethoxyphenyl moiety against human embryonic kidney cells (HEK293). The results showed that many derivatives were non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development .

Case Study 2: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The IC50 values for potent analogs ranged between 1.35 to 2.18 μM.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The 3,4,5-trimethoxyphenyl group confers strong electron-donating effects due to the three methoxy substituents. This contrasts with analogs bearing electron-withdrawing groups (e.g., chloro, fluoro) or polar substituents (e.g., hydroxyl). Key structural analogs include:

4-Chloro-1-(4-fluorophenyl)-1-butanone Substituent: 4-Fluorophenyl (moderately electron-withdrawing) Applications: Precursor to benperidol, an antipsychotic drug .

4-Chloro-1-(4-hydroxyphenyl)-1-butanone Substituent: 4-Hydroxyphenyl (polar, hydrogen-bonding) Physical Properties: Higher aqueous solubility compared to methoxy-substituted analogs due to hydroxyl group .

4-Chloro-1-(2-thienyl)-1-butanone Substituent: 2-Thienyl (heteroaromatic, π-electron-rich) Applications: Used in materials science and heterocyclic chemistry .

Physicochemical Properties

Compound Melting Point (°C) Solubility IR νCO (cm⁻¹) References
4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone 48 Low (non-polar solvents) Data not available
4-Chloro-1-(4-hydroxyphenyl)-1-butanone Not reported Moderate (polar solvents) Not studied
(E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one N/A N/A 1675–1695 (s-trans)
  • IR Spectral Analysis: The trimethoxyphenyl group in related enones shows normal substituent effects on carbonyl stretching frequencies, with poor correlation (r < 0.900) between νCO and substituent parameters . This suggests complex electronic interactions unique to the 3,4,5-trimethoxy substitution.

Biological Activity

4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone (CAS 17766-59-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies such as condensation reactions and halogenation processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

Bacterial Strain MIC (μg/mL)
Bacillus subtilis250
Staphylococcus aureus125
Pseudomonas aeruginosa500

The compound exhibited significant activity against Staphylococcus aureus with an MIC value of 125 μg/mL, indicating its potential as an antibacterial agent .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on several cancer cell lines using the MTT assay. The results indicate varying degrees of cytotoxicity:

Cell Line IC50 (μM)
MCF-786
Caco2150
PC-3120

The IC50 value for MCF-7 cells suggests moderate cytotoxic activity, which could be further explored for therapeutic applications in breast cancer treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into its biological efficacy. Variations in substituents on the aromatic ring have been shown to influence both antimicrobial and cytotoxic activities.

Key Findings

  • Halogen Substitution : The presence of halogen atoms on the aromatic ring enhances antimicrobial activity.
  • Alkyl Chain Length : Modifications in the butanone chain length can affect cytotoxicity profiles.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups show increased potency against certain cancer cell lines.

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of derivatives of this compound revealed that modifications in the methoxy groups significantly impacted activity against Gram-positive bacteria. The most active derivative demonstrated an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a clinical trial setting, derivatives were tested for their ability to inhibit tumor growth in xenograft models. Notably, one derivative showed a reduction in tumor size by approximately 40% when administered at a specific dosage over a period of two weeks .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Chloro-1-(3,4,5-trimethoxyphenyl)-1-butanone, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted butanoyl chloride reacts with 3,4,5-trimethoxyphenyl derivatives. Key parameters include:

  • Use of Lewis acids (e.g., AlCl₃) for electrophilic activation.
  • Temperature control (0–5°C) to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted trimethoxyphenyl precursors and acylated byproducts .
    • Data Note : Derivatives like 2,4-dinitrophenylhydrazones are often prepared to confirm ketone functionality through melting point analysis and crystallographic studies .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm) and aromatic proton signals (δ ~6.5–7.2 ppm) to confirm substitution patterns.
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) verifies the ketone group.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (C₁₃H₁₅ClO₄⁺) and isotopic chlorine pattern.
  • Derivatization : Formation of semicarbazones or hydrazones improves crystallinity for X-ray diffraction .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how are they addressed?

  • Methodological Answer :

  • Crystal Quality : Slow evaporation (e.g., ethanol/water mixtures) promotes single-crystal growth. Poorly diffracting crystals may require seeding or cryocooling.
  • Refinement Challenges :
  • Disorder : Methoxy or chloro groups may exhibit positional disorder; SHELXL’s PART instruction partitions electron density .
  • Hydrogen Bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies intermolecular interactions influencing packing .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the 3,4,5-trimethoxyphenyl moiety influence the compound’s bioactivity, particularly in anticancer research?

  • Methodological Answer :

  • Tubulin Inhibition : The trimethoxyphenyl group mimics colchicine’s binding to β-tubulin, disrupting microtubule assembly. Molecular docking (e.g., AutoDock Vina) predicts interactions with residues like Cys241 and Leu248 .
  • Structure-Activity Relationship (SAR) :
  • Methoxy Positioning : 3,4,5-Trimethoxy substitution enhances hydrophobic interactions versus mono/dimethoxy analogs.
  • Chloro Substituent : The 4-chloro group on the butanone chain modulates solubility and membrane permeability.
  • Biological Assays : IC₅₀ values against HeLa cells are determined via MTT assays, with flow cytometry to assess G2/M arrest .

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR signals?

  • Methodological Answer :

  • Dynamic Effects :
  • Rotamerism : The butanone chain may adopt multiple conformers, causing signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) coalesces peaks.
  • Solvent Polarity : CDCl₃ vs. DMSO-d₆ alters hydrogen-bonding networks; compare spectra in both solvents.
  • Complementary Techniques :
  • 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximities.
  • DFT Calculations : Optimizes geometries (e.g., Gaussian 16) to predict chemical shifts .

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